molecular formula C20H32O3 B163569 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid CAS No. 79495-84-4

8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid

Cat. No. B163569
CAS RN: 79495-84-4
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-HEJOTXCHSA-N
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Description

8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, also known as 8(S)-HETE, is a lipoxygenase metabolite of arachidonic acid . It is characterized by the presence of a hydroxyl group at the 8th carbon position and a specific arrangement of double bonds at the 5th, 9th, 11th, and 14th carbon positions.


Synthesis Analysis

This compound is derived from eicosapentaenoic acid (EPA), an essential omega-3 polyunsaturated fatty acid, through enzymatic modification. The specific stereochemistry of the hydroxyl group and the arrangement of the double bonds are crucial for its synthesis .


Molecular Structure Analysis

The molecular formula of 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid is C20H32O3 . It has a hydroxyl group at the 8th carbon position and double bonds at the 5th, 9th, 11Z, and 14Z positions .


Physical And Chemical Properties Analysis

8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid has a molecular weight of 320.47 . It is typically stored at -20°C and is unstable to oxygen and direct sunlight .

Scientific Research Applications

  • Marine Biology

    • The compound 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid, also known as 8-®-HETE, has been isolated from a marine source, the Pacific starfish Patiria miniata . This suggests that it may play a role in the biology of marine organisms.
  • Pharmacology

    • Lipoxygenases (LOX), which play critical roles in the generation of potent lipid mediators of the inflammatory response, are targets for the development of isoform-specific inhibitors . 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid is likely involved in this process.
  • Chemical Synthesis

    • 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid is used in the chemical synthesis of various compounds . It’s available in a concentration of 100 μg/mL in ethanol, 98% .
  • Free Radical Biology

    • This compound is used in research involving the quantification of fatty acid oxidation products . It’s one of the compounds purchased for a study on the quantification of fatty acid oxidation products using on-line high-performance liquid chromatography tandem mass spectrometry .
  • Pharmacology

    • 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid, a related compound, is an arachidonic acid metabolite via cytochrome P4504A, that is an activator of the Ras/MAP (microtubule-associated protein) pathway . It’s a predominant arachidonic acid present in the kidney . This suggests that 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid might have similar applications.
  • Chemical Synthesis

    • 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid is used in the chemical synthesis of various compounds . It’s available in a concentration of 100 μg/mL in ethanol, 98% .
  • Free Radical Biology

    • This compound is used in research involving the quantification of fatty acid oxidation products . It’s one of the compounds purchased for a study on the quantification of fatty acid oxidation products using on-line high-performance liquid chromatography tandem mass spectrometry .
  • Pharmacology

    • 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid, a related compound, is an arachidonic acid metabolite via cytochrome P4504A, that is an activator of the Ras/MAP (microtubule-associated protein) pathway . It’s a predominant arachidonic acid present in the kidney . This suggests that 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid might have similar applications.

Safety And Hazards

This compound is classified as an Eye Irritant and Flammable Liquid according to GHS classification . It should be handled with care, avoiding direct sunlight and oxygen exposure .

properties

IUPAC Name

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-HEJOTXCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347449
Record name (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid

CAS RN

70968-93-3
Record name 8-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70968-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
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8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
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8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
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8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
Reactant of Route 5
8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid
Reactant of Route 6
8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid

Citations

For This Compound
50
Citations
R Kogure, K Toyama, S Hiyamuta, I Kojima… - … and biophysical research …, 2011 - Elsevier
GPR119 is one of the G-protein-coupled receptors expressed in pancreatic β-cells and intestinal endocrine cells. Since agonists to GPR119 stimulate glucose-dependent insulin …
Number of citations: 72 www.sciencedirect.com
M Masoodi, AA Mir, NA Petasis… - … Journal Devoted to …, 2008 - Wiley Online Library
Bioactive lipid mediators derived from polyunsaturated fatty acids (PUFA) exhibit a range of tissue‐ and cell‐specific activities in many physiological and pathological processes. …
F Bürger, P Krieg, A Kinzig, B Schurich… - … in cooperation with …, 1999 - Wiley Online Library
The expression pattern, enzymatic activity, and products of 8‐lipoxygenase (LOX) were analyzed in normal and neoplastic skin of NMRI mice. While barely detectable in normal …
Number of citations: 56 onlinelibrary.wiley.com
G FüRstenberger, T Jacobi, B Schurich… - Eicosanoids and Other …, 1993 - Springer
Skin epidermis in vivo or keratinocytes in culture express a broad spectrum of polyunsaturated fatty acid-metabolizing activities especially when challenged by toxic agents, irritants or …
Number of citations: 1 link.springer.com
M Gschwendt, G Fürstenberger, W Kittstein… - …, 1986 - academic.oup.com
After a single in vivo application of 20 nmol of the ‘complete’ tumor promoter 12- O -tetradecanoylphorbol-13-acetate (TPA) or of the ‘incomplete’ promoter 12- O -retinoylphorbol-13-…
Number of citations: 75 academic.oup.com
M Mal, PK Koh, PY Cheah… - … Communications in Mass …, 2011 - Wiley Online Library
Cumulative evidence shows that eicosanoids such as prostaglandins, leukotrienes, thromboxanes and hydroxy eicosatetraenoic acids play an important role in associating …
P Le Faouder, V Baillif, I Spreadbury, JP Motta… - … of Chromatography B, 2013 - Elsevier
Lipid autacoids derived from n-3/n-6 polyunsaturated fatty acids (PUFA) are some of the earliest signals triggered by an inflammatory reaction. They are acting also as essential …
Number of citations: 180 www.sciencedirect.com
RK Johnson, J Manke, M Campbell… - Journal of Allergy and …, 2022 - Elsevier
Background Lipid mediators, bioactive products of polyunsaturated fatty acid metabolism, contribute to inflammation initiation and resolution in allergic diseases; however, their …
Number of citations: 8 www.sciencedirect.com
C Rey, JC Delpech, C Madore, A Nadjar… - Brain, behavior, and …, 2019 - Elsevier
The brain is highly enriched in long chain polyunsaturated fatty acids (LC-PUFAs) that display immunomodulatory properties in the brain. At the periphery, the modulation of …
Number of citations: 70 www.sciencedirect.com
MA Fernandez Peralbo, F Priego‐Capote… - …, 2013 - Wiley Online Library
A targeted approach has been applied to quantitative analysis of eicosanoids derived from omega‐6 fatty acids in serum from individuals diagnosed with coronary artery disease (CAD). …

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